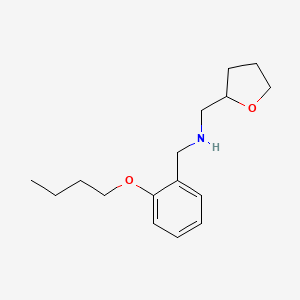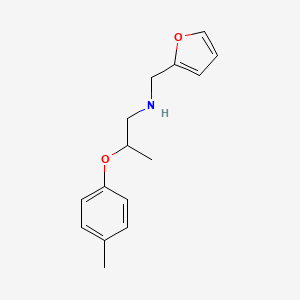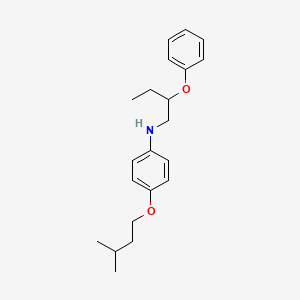
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Overview
Description
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, also known as MTT, is a yellow tetrazolium salt widely used in biochemical and biological research. It is a colorimetric assay that measures the activity of mitochondrial enzymes in living cells, which is an indicator of cell viability and proliferation. MTT assay is a quick and easy method to evaluate cell growth, cytotoxicity, and drug efficacy.
Mechanism of Action
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay measures the activity of mitochondrial enzymes, specifically succinate dehydrogenase, which is involved in the electron transport chain. This compound is reduced to formazan by the mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals can be dissolved in a solvent and measured spectrophotometrically.
Biochemical and Physiological Effects:
This compound assay is a non-invasive and non-radioactive method to evaluate cell viability and proliferation. It does not require the use of radioactive isotopes or hazardous chemicals. This compound assay can be performed on various cell types, including mammalian cells, bacterial cells, and yeast cells. The assay is sensitive and can detect small changes in cell viability and proliferation. However, this compound assay is not suitable for measuring cell death or apoptosis.
Advantages and Limitations for Lab Experiments
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay is a quick and easy method to evaluate cell viability and proliferation. It is a cost-effective alternative to other cell viability assays, such as trypan blue exclusion assay and propidium iodide staining. This compound assay can be performed in a 96-well plate format, which allows for high-throughput screening of potential drug candidates. However, this compound assay has some limitations. It is not suitable for measuring cell death or apoptosis. The assay can be affected by various factors, such as pH, temperature, and cell density. The formazan crystals can be insoluble in some solvents, which can affect the accuracy of the assay.
Future Directions
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay has been widely used in various fields of research. However, there are still some areas that need further investigation. One of the future directions is to develop new this compound derivatives with improved sensitivity and selectivity. Another direction is to optimize the assay conditions to reduce the variability and increase the accuracy of the assay. This compound assay can also be combined with other assays, such as ATP assay and lactate dehydrogenase assay, to provide a more comprehensive evaluation of cell viability and proliferation. In addition, this compound assay can be used in combination with other techniques, such as flow cytometry and confocal microscopy, to study the mechanisms of cell death and apoptosis.
Scientific Research Applications
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine assay is widely used in various fields of research, including cancer biology, drug discovery, toxicology, and microbiology. It is a simple and reliable method to measure cell viability and proliferation. This compound assay can be used to determine the cytotoxicity of drugs, the efficacy of anticancer agents, and the growth rate of microorganisms. It is also used to screen potential drug candidates and evaluate their toxicity.
properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-10-8-12-13(9-11(10)2)18-14(16-12)15-6-5-7-17(3)4/h8-9H,5-7H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWSYAMVMYPDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline](/img/structure/B1389346.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine](/img/structure/B1389348.png)


![[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389353.png)
![2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline](/img/structure/B1389354.png)
![4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline](/img/structure/B1389355.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389358.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389360.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine](/img/structure/B1389365.png)
![2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1389367.png)
